3-(Phenylethynyl)piperidine
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Overview
Description
3-(Phenylethynyl)piperidine is a chemical compound with the molecular formula C13H15N . It is a derivative of piperidine, an organic compound that consists of a six-membered ring containing five methylene bridges and one amine bridge . Piperidine derivatives, such as this compound, are known to have a variety of pharmacological effects .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in recent years. One method involves the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes . Another approach uses palladium and rhodium hydrogenation . The construction of the piperidine ring via [3+3] cycloaddition method has also been utilized .Molecular Structure Analysis
The molecular structure of this compound is analyzed using methods such as comparative molecular field analysis (CoMFA), comparative molecular similarity indices analysis fields (CoMSIA), and Topomer CoMFA (T-COMFA) . These methods help in understanding the relationship between the molecular structure and its inhibitory activity.Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Opioid Antagonism and Gastrointestinal Motility Disorders : Zimmerman et al. (1994) explored the structure-activity relationship within N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, leading to the discovery of compounds like LY246736. These compounds exhibit high affinity for opioid receptors and are potent mu receptor antagonists, with potential applications in treating gastrointestinal motility disorders (Zimmerman et al., 1994).
Alzheimer's Disease Treatment : Parlar et al. (2022) synthesized and evaluated piperidine-3-carbohydrazide-hydrazones for cholinesterase inhibitory activities and antioxidant capacities. These compounds showed promise as multifunctional agents in combating Alzheimer's disease (Parlar et al., 2022).
Chemical Synthesis and Pharmaceutical Research : Millet & Baudoin (2015) developed a palladium-catalyzed migrative Negishi coupling method to access 3-aryl-N-Boc-piperidines. This process is important for constructing piperidine-based pharmaceutical compounds (Millet & Baudoin, 2015).
Anticancer Research : Vinaya et al. (2011) explored the anticancer effects associated with the piperidine framework by synthesizing novel piperidine derivatives. Some of these compounds exhibited significant antiproliferative activity against human leukemia cells (Vinaya et al., 2011).
Psychopharmacology and Drug Abuse Studies : De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines, including 1-[1-(3-methoxyphenyl)cyclohexyl]piperidine, and developed methods for their determination in biological matrices. This research is relevant to understanding the effects and detection of psychoactive substances (De Paoli et al., 2013).
Metabotropic Glutamate Receptor Antagonism : Cosford et al. (2003) synthesized a compound more potent and selective than 2-Methyl-6-(phenylethynyl)pyridine (3), a known mGlu5 receptor antagonist. This research aids in the development of new therapeutic agents for disorders like anxiety (Cosford et al., 2003).
Antibacterial and Antifungal Agent Development : Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and evaluated them for antibacterial and antifungal activities. The compounds exhibited moderate to significant activity against various microbial organisms (Khalid et al., 2016).
DNA Research and Genetic Studies : McHugh & Knowland (1995) studied amines, including piperidine, for cleaving abasic DNA and UV-irradiated DNA without non-specific damage. This has implications for genetic research and understanding DNA damage (McHugh & Knowland, 1995).
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 3-(Phenylethynyl)piperidine, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years, indicating the active research in this field .
Properties
IUPAC Name |
3-(2-phenylethynyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-3,5-6,13-14H,4,7,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVQVYBVQSRALM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C#CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744744 |
Source
|
Record name | 3-(Phenylethynyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260782-26-0 |
Source
|
Record name | 3-(Phenylethynyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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